2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid
Description
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-amino-4-(3-methylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-8-3-2-5-12(7-8)6-4-9(11)10(13)14/h8-9H,2-7,11H2,1H3,(H,13,14) |
InChI Key |
UHDGRPJZZAWQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Specific Synthetic Route Insights
Synthesis via N-Alkylation and Hydrolysis (Related Analogues)
A method reported for synthesizing GABA analogues, which are structurally related to the target compound, involves N-alkylation of amino acid esters with alkyl bromides followed by hydrolysis to yield the free acid form. For example, methyl-4-bromobutanoate is used to alkylate piperidine derivatives under solvent-free conditions at 65–70 °C yielding esters in moderate yields (58–67%). Subsequent hydrolysis with lithium hydroxide in aqueous methanol affords the amino acid analogues in excellent yields (above 90%).
This approach could be adapted for the preparation of 2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid by selecting the appropriate piperidine derivative and alkylating agent, followed by ester hydrolysis.
Purification Techniques
Purification of intermediates and final products is critical to obtain high-purity compounds. Techniques include:
- Liquid-liquid extraction : Using solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), and brine washes to remove impurities.
- Column chromatography : Employing silica gel with eluents like n-heptane/ethyl acetate to isolate desired compounds.
- pH adjustment and recrystallization : Adjusting pH to precipitate or dissolve compounds selectively, followed by drying under vacuum.
Data Table: Example Preparation Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| N-Alkylation (related analog) | Piperidine derivative + methyl-4-bromobutanoate | 65–70 °C | 58–67 | Solvent-free conditions |
| Hydrolysis | Lithium hydroxide in aqueous methanol | Room temp | >90 | Converts ester to amino acid |
| Chloroform reaction | 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester + chloroform + base | Room temp | Not specified | Forms intermediate |
| Azide substitution | Sodium azide, DIPEA, MeOH | ≤30 °C (addition), 50 °C (stirring) | 55.3 | Requires careful temperature control |
| Reduction | Reducing agent (unspecified) | Not specified | Not specified | Converts azide to amino alcohol |
| Purification | Extraction, chromatography | - | - | Critical for product purity |
Research Findings and Source Diversity
- The N-alkylation and hydrolysis approach is well-documented in peer-reviewed studies focusing on GABA analogues, demonstrating moderate to excellent yields and scalability.
- The azide intermediate method is detailed in Chinese patent CN113045484B, providing a robust synthetic route with explicit reaction conditions and purification protocols.
- Purification methods involving pH adjustments, extractions, and drying are supported by synthesis patents for related amino compounds such as 2-amino-4-methylpyridine, which shares similar purification challenges.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups .
Scientific Research Applications
2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 2-amino-4-(3-methylpiperidin-1-yl)butanoic acid and its analogs:
Structural and Electronic Differences
- 3-Methylpiperidin-1-yl group : Introduces a rigid, bulky heterocycle with a tertiary amine. This may enhance solubility in polar solvents and enable interactions with biological targets (e.g., receptors or enzymes) through hydrogen bonding or ionic interactions.
- Methylthio group: A sulfur-containing substituent with moderate electron-withdrawing effects. The thioether linkage in 2-amino-4-(methylthio)butanoic acid facilitates the formation of ionic liquid crystals, as demonstrated in its p-toluene sulfonate salts .
- Ethylseleno group: Selenium analogs, such as selenoethionine, mimic sulfur-containing amino acids but exhibit distinct redox properties due to selenium’s lower electronegativity and larger atomic radius. These compounds are studied for their antioxidant and radioprotective roles .
Physicochemical Properties
- Solubility: The piperidine derivative’s basic nitrogen may improve water solubility compared to thio/selenoether analogs, which rely on sulfur/selenium for moderate polarity.
- Thermal Stability: Ionic liquid crystals derived from 2-amino-4-(methylthio)butanoic acid show phase transitions between 80–120°C, whereas selenoethers decompose at higher temperatures due to selenium’s stability .
Biological Activity
2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid, commonly referred to as a derivative of piperidine, has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an amino group, a butanoic acid moiety, and a 3-methylpiperidine ring, which are critical for its biological interactions.
This compound is believed to interact with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism of action may involve:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems such as GABAergic and glutamatergic pathways.
- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, potentially affecting cellular signaling and homeostasis.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Neuroprotective Effects : Studies suggest that the compound may exhibit neuroprotective properties by modulating glutamate levels in the brain, which is crucial for preventing excitotoxicity associated with neurodegenerative diseases .
- Anti-inflammatory Properties : Preliminary data indicate that it could reduce inflammation through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.
- Potential Antidepressant Activity : The compound's interaction with serotonin receptors suggests a possible role in alleviating symptoms of depression .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical routes:
- Starting Materials : Common precursors include piperidine derivatives and butanoic acid.
- Synthetic Routes : Methods often involve amination reactions followed by purification processes to obtain the desired compound.
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Amino-4-(1-piperidinyl)butanoic acid | Structure | Similar neuroprotective effects; less potent than the 3-methyl derivative. |
| 2-Amino-4-(4-methylpiperidin-1-yl)butanoic acid | Structure | Exhibits enhanced binding affinity at certain receptors compared to its analogs. |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling a 3-methylpiperidine derivative to a functionalized butanoic acid backbone. Key steps include:
- Amino acid precursor modification : Protection of the amino group (e.g., using Boc or Fmoc groups) to prevent side reactions during coupling .
- Nucleophilic substitution : Reacting 3-methylpiperidine with a halogenated butanoic acid intermediate (e.g., 4-bromo derivative) under basic conditions (e.g., K₂CO₃ in DMF) .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while temperatures between 60–80°C minimize byproduct formation .
- Yield challenges : Competing elimination reactions may occur if steric hindrance from the 3-methyl group is not mitigated via slow addition of reagents .
Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- Essential methods :
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted piperidine derivatives) using reverse-phase C18 columns and acetonitrile/water gradients .
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., piperidine substitution pattern) and stereochemical integrity. For example, coupling constants (J-values) distinguish axial vs. equatorial methyl groups on the piperidine ring .
- Chiral chromatography : Resolves enantiomers using columns like Chiralpak IA and ethanol/n-hexane eluents, critical for validating stereochemical homogeneity .
Q. What preliminary biological assays are recommended to assess this compound’s activity?
- Screening protocols :
- Enzyme inhibition assays : Test interactions with nucleotide-metabolizing enzymes (e.g., adenosine deaminase) using UV-Vis spectrophotometry to monitor substrate depletion .
- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ values compared to structurally related imidazole-containing analogs .
- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) identify affinity for G-protein-coupled receptors (GPCRs) modulated by piperidine moieties .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activity data?
- Approach :
- Enzyme kinetics : Determine inhibition constants (Kᵢ) under varying pH and temperature conditions to assess whether protonation states of the piperidine nitrogen influence activity .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition mechanisms .
- Metabolite profiling : LC-MS-based metabolomics identifies off-target effects (e.g., unintended interference with amino acid transporters) that may explain divergent results .
Q. What computational tools aid in optimizing this compound’s structure for enhanced target selectivity?
- Strategies :
- Molecular docking (AutoDock Vina) : Models interactions between the 3-methylpiperidine group and hydrophobic pockets of target enzymes (e.g., kinases or proteases) .
- QM/MM simulations : Predicts transition states for covalent binding scenarios (e.g., nucleophilic attack on the butanoic acid carboxylate) .
- SAR analysis : Compare activity of analogs (e.g., 4-(4-methylpiperazin-1-yl) vs. 4-(3-methylpiperidin-1-yl) derivatives) to identify critical substituent contributions .
Q. How does the compound’s stability under oxidative or acidic conditions impact its pharmacokinetic profile?
- Experimental design :
- Forced degradation studies : Expose the compound to H₂O₂ (oxidative) or HCl (acidic) and monitor decomposition via HPLC. The piperidine ring’s susceptibility to oxidation (forming N-oxide byproducts) may limit bioavailability .
- pH-solubility profiling : Measure solubility across pH 1–7 using shake-flask methods; the carboxylate group may enhance solubility in alkaline conditions .
- Plasma stability assays : Incubate with human plasma and quantify intact compound via LC-MS/MS to assess esterase-mediated hydrolysis risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
